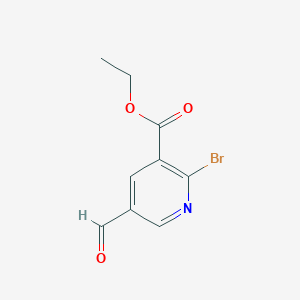

Ethyl 2-bromo-5-formylnicotinate

Description

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

ethyl 2-bromo-5-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-3-6(5-12)4-11-8(7)10/h3-5H,2H2,1H3 |

InChI Key |

SELURJXPHGVLMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C=O)Br |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-bromo-5-formylnicotinate has demonstrated notable antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Minimum Inhibitory Concentration (MIC) Values : Research indicates that this compound has lower MIC values compared to many analogs, suggesting its potential as a potent antimicrobial agent. For example, in comparative studies, it was found to be more effective than other halogenated nicotinates.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Ethyl 2-bromo-4-chloronicotinate | 16 | Bacillus subtilis |

Antiparasitic Activity

The compound also shows promise as an antiparasitic agent. It has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness.

- In Vitro Studies : In vitro assays have demonstrated that this compound inhibits the proliferation of T. brucei, with an effective concentration (EC50) indicating potent activity.

| Study Type | EC50 (µM) | Observation |

|---|---|---|

| In Vitro | 5 | Significant inhibition of parasite growth |

| In Vivo | N/A | Reduction in parasitemia levels in treated models |

Anticancer Activity

Recent investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent.

- Selectivity : The compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, which is crucial for developing effective cancer therapies.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induces apoptosis |

| MCF-7 (breast cancer) | 12 | Selective toxicity |

Case Studies

- Antimicrobial Efficacy Study : A recent study published in a peer-reviewed journal compared the antimicrobial efficacy of this compound with other halogenated nicotinates. Results indicated that this compound had significantly lower MIC values than many analogs, highlighting its potential as a potent antimicrobial agent.

- Evaluation Against Trypanosomiasis : In another significant study, this compound was tested against T. brucei in both in vitro and in vivo models. The results showed substantial reductions in parasitemia levels in treated animals compared to controls, suggesting its therapeutic potential for treating parasitic infections.

Comparison with Similar Compounds

Halogen-Substituted Ethyl Nicotinates

Key Observations :

- The formyl group in this compound distinguishes it from purely halogenated analogs, enabling reactions like aldol condensations or hydrazine couplings .

- Ethyl 5-bromo-4,6-dichloronicotinate’s higher halogen content increases molecular weight and lipophilicity, which may enhance membrane permeability in bioactive molecules .

Amino- and Nitro-Substituted Derivatives

Key Observations :

Heterocyclic and Hybrid Derivatives

Key Observations :

- Replacement of the pyridine ring with thiophene (as in Ethyl 5-bromothiophene-2-carboxylate) alters electronic properties, making such compounds useful in optoelectronic materials .

Research Implications and Gaps

- Reactivity : this compound’s formyl group offers unique reactivity compared to halogen-only analogs, enabling the synthesis of imines, hydrazones, or heterocyclic fused systems .

- Data Gaps: Limited physicochemical data (e.g., solubility, stability) for many analogs, including the target compound, highlight the need for further experimental characterization.

- Applications : Bromo and formyl substituents position this compound as a candidate for metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) or as a building block in anticancer agent synthesis.

Preparation Methods

Patent-Inspired Methodology

Adapting the method from CN112479991A, ethyl 2-bromo-5-formylnicotinate can be synthesized via:

Step 1: Grignard Reaction

-

Starting material : Ethyl 2,5-dibromonicotinate (hypothetical precursor).

-

Conditions :

-

Solvent: Tetrahydrofuran (THF) or toluene.

-

Grignard reagent: Isopropyl magnesium chloride (2.5 equiv).

-

Temperature: 0–20°C under argon.

-

Reaction time: 15–24 hours.

-

The Grignard reagent selectively substitutes the bromine at position 5, forming a magnesium-bound intermediate.

Step 2: Formylation with DMF

-

Reagent : DMF (5–10 equiv).

-

Temperature : 0–25°C.

-

Workup : Acidic quenching (HCl or acetic acid) followed by extraction with toluene or dichloromethane.

Example Protocol

-

Dissolve ethyl 2,5-dibromonicotinate (1.0 equiv) in THF.

-

Add isopropyl magnesium chloride (2.5 equiv) at 0°C.

-

Stir for 18 hours, then add DMF (5 equiv).

-

Quench with 1M HCl, extract with ethyl acetate, and crystallize from n-heptane.

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Grignard Equivalents | 2.0–2.5 | <2.0: Incomplete substitution; >3.0: Side reactions |

| DMF Stoichiometry | 5–10 equiv | Lower amounts reduce formylation efficiency |

| Temperature | 0–20°C | Higher temperatures promote decomposition |

Lithiation-Formylation Approach

Adaptation from Benzoic Acid Derivatives

The RSC Supporting Information outlines a lithiation-based method for aromatic formylation, applicable to pyridine systems:

Step 1: Lithiation at Position 5

-

Starting material : Ethyl 2-bromonicotinate.

-

Base : n-BuLi (2.5 equiv) at -78°C in THF.

-

Mechanism : Deprotonation meta to the ester group, facilitated by the electron-withdrawing effect of the bromine and ester.

Step 2: DMF Quenching

-

Reagent : DMF (2.0 equiv) at -78°C, warmed to 25°C.

-

Workup : Acidic hydrolysis (HCl) and esterification if needed.

Example Protocol

-

Treat ethyl 2-bromonicotinate with n-BuLi (-78°C, 1 hour).

-

Add DMF, warm to 25°C, and stir for 12 hours.

-

Quench with NH4Cl, extract with dichloromethane, and purify via silica chromatography.

Limitations and Solutions

-

Regioselectivity Issues : Competing lithiation at positions 4 or 6 may occur. Using bulky bases (e.g., LDA) or additives (TMEDA) improves selectivity.

-

Ester Stability : Low temperatures (-78°C) prevent ester hydrolysis during lithiation.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Grignard-Formylation | Ethyl 2,5-dibromonicotinate | iPrMgCl, DMF | 80–83 | 98–99 |

| Lithiation-Formylation | Ethyl 2-bromonicotinate | n-BuLi, DMF | 75–78 | 97–98 |

Advantages of Grignard Method :

-

Higher yields due to cleaner substitution.

-

Tolerance to ester functionality without hydrolysis.

Advantages of Lithiation Method :

-

Avoids synthesis of dibrominated precursors.

-

Shorter reaction times.

Scale-Up Considerations and Industrial Feasibility

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of Ethyl 2-bromo-5-formylnicotinate?

- Methodological Answer : Combine 1H/13C NMR to confirm proton/carbon environments, FT-IR for functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹), and mass spectrometry (HRMS) for molecular weight validation. For unambiguous structural determination, single-crystal X-ray diffraction is critical. Use SHELXL for refinement of crystallographic data to resolve positional disorder or anisotropic displacement parameters . Visualize thermal ellipsoids and packing diagrams using ORTEP-3 or WinGX .

Q. How can synthetic routes for this compound be designed?

- Methodological Answer : Start with nicotinic acid derivatives. For example:

- Brominate ethyl 5-formylnicotinate using NBS (N-bromosuccinimide) under radical or electrophilic conditions.

- Alternatively, introduce the formyl group via Vilsmeier-Haack formylation on a brominated precursor.

Monitor regioselectivity using HPLC or TLC , and optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like di-brominated analogs. Reference analogous bromination strategies in benzofuran systems .

Advanced Research Questions

Q. How to address contradictions between solution-state NMR and solid-state X-ray data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational flexibility of the formyl group in solution) or polymorphism .

- Perform variable-temperature NMR to probe conformational changes.

- Use Hirshfeld surface analysis (via CrystalExplorer ) to assess intermolecular interactions influencing solid-state geometry.

- Re-refine crystallographic data with SHELXL to check for overlooked disorder or twinning . Compare results with computational models (DFT) to identify energy-minimized conformers.

Q. What strategies optimize regioselective formylation at the 5-position of the nicotinate ring?

- Methodological Answer :

- Employ directing groups (e.g., ester or bromine at position 2) to steer electrophilic substitution.

- Screen catalysts (e.g., Lewis acids like AlCl3) to enhance selectivity.

- Use protecting groups (e.g., silyl ethers) for temporary blocking of reactive sites.

- Validate outcomes via X-ray crystallography to confirm regiochemistry . Reference bromoacetophenone coupling methods for analogous regiocontrol .

Q. How to analyze anisotropic displacement parameters (ADPs) in crystallographic studies of this compound?

- Methodological Answer :

- Refine ADPs using SHELXL with the HAR (harmonic restraint) command to stabilize poorly defined atoms .

- Visualize ellipsoids in ORTEP-3 to identify regions of high thermal motion (e.g., flexible formyl or ethyl groups).

- Cross-validate with DFT calculations to distinguish static disorder from dynamic motion.

Data Analysis & Optimization

Q. What computational tools complement experimental data for this compound?

- Methodological Answer :

- Use Density Functional Theory (DFT) (e.g., Gaussian) to calculate optimized geometries, vibrational frequencies, and NMR chemical shifts. Compare with experimental data to validate models.

- Perform Molecular Electrostatic Potential (MEP) mapping to predict reactive sites for further functionalization.

Q. How to troubleshoot low yields in the synthesis of this compound?

- Methodological Answer :

- Conduct Design of Experiments (DoE) to screen variables (e.g., reagent stoichiometry, reaction time).

- Use LC-MS to identify by-products (e.g., over-brominated species).

- Optimize purification via column chromatography (silica gel, gradient elution) or recrystallization (solvent polarity screening).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.